2-Iodopyridin-3-yl benzoate
CAS No.: 245039-51-4
Cat. No.: VC8093236
Molecular Formula: C12H8INO2
Molecular Weight: 325.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 245039-51-4 |
---|---|
Molecular Formula | C12H8INO2 |
Molecular Weight | 325.1 g/mol |
IUPAC Name | (2-iodopyridin-3-yl) benzoate |
Standard InChI | InChI=1S/C12H8INO2/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H |
Standard InChI Key | ZJTIOGJLRSERNL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)I |
Introduction
Structural Characteristics
Molecular Composition
2-Iodopyridin-3-yl benzoate has the molecular formula C₁₂H₈INO₂, comprising:
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A pyridine ring with iodine at position 2.
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A benzoate ester group at position 3.
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Weight | 325.10 g/mol | |
Melting Point | 90–91°C | |
Density | 1.8–2.1 g/cm³ (estimated) | |
SMILES | O=C(OC1=CC=CN=C1I)C2=CC=CC=C2 |
The iodine atom enhances electrophilic substitution reactivity, while the benzoate group introduces steric bulk and influences solubility .
Synthesis and Manufacturing
Step 1: Iodination of Pyridine Derivatives
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Substrate: 3-Hydroxypyridine or its brominated analogs.
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Reagents: N-Iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄/AcOH).
Step 2: Esterification with Benzoic Acid
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Catalyst: Palladium(II) acetate or CuI.
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Coupling Agents: Benzoyl chloride in presence of base (e.g., K₂CO₃).
Industrial-Scale Production
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Continuous flow reactors optimize iodination and esterification.
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Purification via column chromatography or recrystallization .
Chemical Properties and Reactivity
Spectroscopic Characterization
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IR Spectroscopy:
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NMR Spectroscopy (¹H and ¹³C):
Sonogashira Coupling
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Reagents: Terminal alkynes, Pd(PPh₃)₄, CuI.
Suzuki-Miyaura Coupling
Hydrolysis
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Conditions: NaOH/EtOH, reflux.
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Product: 2-Iodopyridin-3-ol (precursor for further functionalization) .
Applications in Research and Industry
Pharmaceutical Intermediates
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Antimicrobial Agents: Analogues show activity against Cryptococcus neoformans (MIC: 0.03–0.1 μM) .
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Kinase Inhibitors: Structural motif in Nek2 inhibitors (IC₅₀: 0.2–0.8 μM) .
Materials Science
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Ligands in Coordination Chemistry: Forms complexes with Cu(II) and U(IV) for catalytic studies .
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Polymer Additives: Enhances thermal stability in polyesters .
Hazard Code | Signal Word | Precautionary Measures |
---|---|---|
GHS05 | Danger | Corrosive (skin/eye damage) |
GHS07 | Warning | Harmful if inhaled or ingested |
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